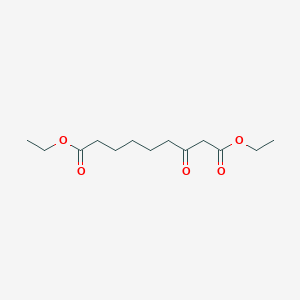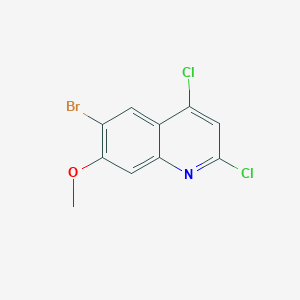
1,9-Diethyl 3-oxononanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,9-Diethyl 3-oxononanedioate is an organic compound with the molecular formula C13H22O5. It is also known as diethyl 3-oxononanedioate. This compound is a diester of nonanedioic acid (also known as azelaic acid) with an oxo group at the third carbon position. It is a colorless liquid that is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
1,9-Diethyl 3-oxononanedioate can be synthesized through the esterification of nonanedioic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where nonanedioic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then heated, and the product is continuously removed and purified through distillation.
化学反应分析
Types of Reactions
1,9-Diethyl 3-oxononanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nonanedioic acid and other oxidation products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming diethyl 3-hydroxynonanedioate.
Substitution: The ester groups can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Nonanedioic acid and other carboxylic acids.
Reduction: Diethyl 3-hydroxynonanedioate.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
1,9-Diethyl 3-oxononanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the study of metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and plasticizers.
作用机制
The mechanism of action of 1,9-diethyl 3-oxononanedioate involves its reactivity as an ester and an oxo compound. The ester groups can undergo hydrolysis to form nonanedioic acid and ethanol. The oxo group can participate in various redox reactions, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
Similar Compounds
Diethyl malonate: Another diester with similar reactivity but with a shorter carbon chain.
Diethyl 3-oxopentanedioate: A similar compound with a different carbon chain length and oxo group position.
Diethyl 2-oxoheptane-1,7-dicarboxylate: A compound with a similar structure but different carbon chain length and functional groups.
Uniqueness
1,9-Diethyl 3-oxononanedioate is unique due to its specific carbon chain length and the position of the oxo group. This structural feature gives it distinct reactivity and applications compared to other similar compounds. Its longer carbon chain and specific functional groups make it suitable for specialized applications in organic synthesis and industrial processes.
属性
CAS 编号 |
1117-29-9 |
|---|---|
分子式 |
C13H22O5 |
分子量 |
258.31 g/mol |
IUPAC 名称 |
diethyl 3-oxononanedioate |
InChI |
InChI=1S/C13H22O5/c1-3-17-12(15)9-7-5-6-8-11(14)10-13(16)18-4-2/h3-10H2,1-2H3 |
InChI 键 |
SIHMFPGVUBQIKU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCCCCC(=O)CC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13100720.png)

![2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100729.png)


![2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13100750.png)





![N-Methylpyrido[3,2-c]pyridazin-4-amine](/img/structure/B13100775.png)
![1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13100782.png)
